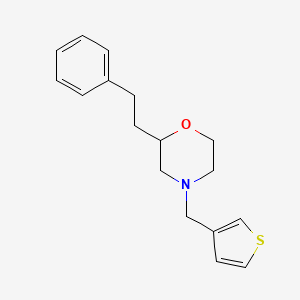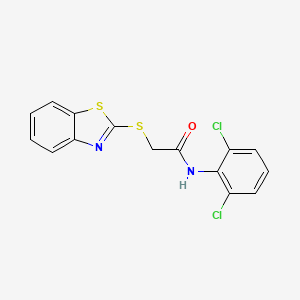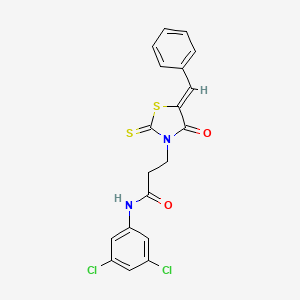
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine, also known as PTM or PTM-3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTM belongs to the class of morpholine derivatives and contains a phenylethyl and thienylmethyl group, which are responsible for its unique properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may allow for more targeted pharmacological interventions. However, one limitation of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine. One area of interest is the development of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine analogues with improved pharmacological properties. Another area of interest is the investigation of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine's potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine and its effects on the brain.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine involves the reaction of 2-phenylethylamine with 3-thienylmethyl chloride in the presence of sodium hydride as a base. The resulting intermediate is then reacted with morpholine to yield 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine as the final product.
Applications De Recherche Scientifique
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been studied extensively for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and analgesic agent. In addition, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-4-(thiophen-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-2-4-15(5-3-1)6-7-17-13-18(9-10-19-17)12-16-8-11-20-14-16/h1-5,8,11,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAXKKPDFOITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(3-thienylmethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)
![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5971243.png)
![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5971267.png)